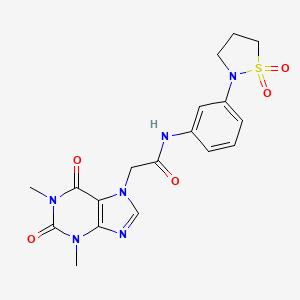
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a fascinating chemical compound with a complex structure, known for its diverse applications in various scientific fields. It boasts a unique arrangement of functional groups, contributing to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the preparation of the purine derivative. The initial steps typically include the alkylation of the purine nucleus, followed by the introduction of the dioxo and dihydro functionalities. The phenylacetamide moiety is incorporated through a series of substitution reactions, facilitated by the presence of electron-withdrawing groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The key challenge lies in maintaining the purity and yield of the product, which is achieved by optimizing reaction conditions such as temperature, pressure, and the choice of solvents and catalysts.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the purine ring system allows for nucleophilic substitution reactions, while the amide and dioxo groups enable a range of oxidation and reduction processes.
Common Reagents and Conditions
Typical reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary widely depending on the desired transformation, ranging from ambient to elevated temperatures, and inert to oxidative atmospheres.
Major Products
The major products formed from these reactions depend on the specific pathways undertaken. Oxidation reactions typically yield hydroxylated derivatives, while reduction can produce amine-containing products. Substitution reactions often result in modified purine analogs with altered biological activity.
科学的研究の応用
This compound has significant applications in several scientific domains:
Chemistry: : It serves as a building block for the synthesis of novel purine derivatives and other heterocyclic compounds.
Biology: : It is studied for its potential as a biochemical probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine: : Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its ability to inhibit key enzymes.
Industry: : It finds use in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes involved in nucleotide synthesis and DNA replication. Its unique structure allows it to bind to the active sites of these enzymes, blocking their catalytic activity and thereby disrupting cellular processes. Key molecular targets include DNA polymerases and various kinases, making it a valuable tool in both research and therapeutic contexts.
類似化合物との比較
Compared to other similar compounds, such as 6-mercaptopurine and 2-amino-6-chloropurine, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide exhibits distinct reactivity and biological activity. The presence of the dioxidoisothiazolidine moiety differentiates it from other purine analogs, contributing to its unique chemical properties and enhanced therapeutic potential.
Similar Compounds
6-Mercaptopurine
2-Amino-6-chloropurine
Allopurinol
Azathioprine
Each of these compounds shares some structural similarities with this compound, yet they differ in their specific functional groups and biological effects.
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-21-16-15(17(26)22(2)18(21)27)23(11-19-16)10-14(25)20-12-5-3-6-13(9-12)24-7-4-8-30(24,28)29/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWETVUNCDTXOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
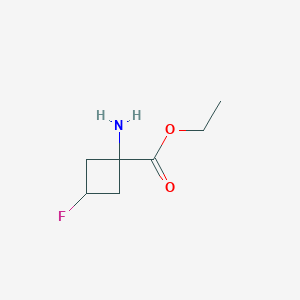
![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)
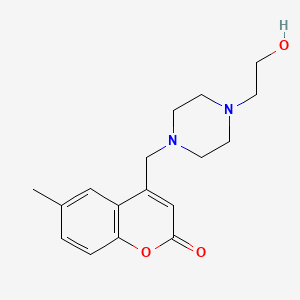
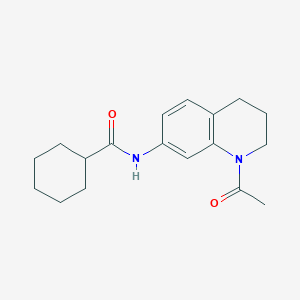
![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)
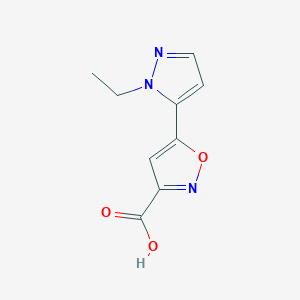
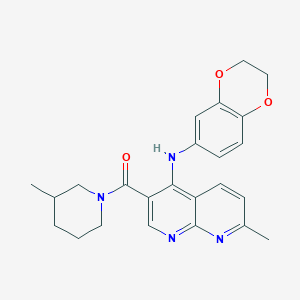
![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)
![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)
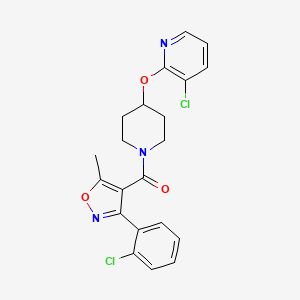
![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2476408.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)
